molecular formula C26H40O7 B12273802 (3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid

(3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid

Cat. No.: B12273802
M. Wt: 464.6 g/mol
InChI Key: DAKGJCRYZHTYJF-UHFFFAOYSA-N
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Description

(3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid is a complex organic compound belonging to the class of bile acids. Bile acids are steroid acids found predominantly in the bile of mammals. This particular compound is characterized by its multiple hydroxyl and formyloxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid typically involves multi-step organic reactions. The starting material is often cholic acid, a naturally occurring bile acid. The synthetic route includes the selective protection and deprotection of hydroxyl groups, followed by formylation reactions to introduce the formyloxy groups at the 7 and 12 positions. The reaction conditions usually involve the use of formic acid or formyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyloxy groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The formyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-keto derivatives or carboxylic acids.

    Reduction: Formation of 7,12-dihydroxy derivatives.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound is studied for its role in bile acid metabolism and its effects on cellular processes. It is used in studies related to liver function, cholesterol metabolism, and gastrointestinal health.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties. They are also explored for their role in treating bile acid-related disorders.

Industry

In the industrial sector, this compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of (3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid involves its interaction with specific molecular targets such as nuclear receptors and enzymes involved in bile acid metabolism. It modulates the expression of genes related to cholesterol homeostasis and lipid metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: The parent compound from which (3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid is derived.

    Chenodeoxycholic Acid: Another bile acid with similar hydroxylation patterns but lacking formyloxy groups.

    Deoxycholic Acid: A bile acid with hydroxyl groups at different positions.

Uniqueness

This compound is unique due to the presence of formyloxy groups at the 7 and 12 positions, which impart distinct chemical reactivity and biological activity compared to other bile acids.

Properties

IUPAC Name

4-(7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O7/c1-15(4-7-23(30)31)18-5-6-19-24-20(12-22(33-14-28)26(18,19)3)25(2)9-8-17(29)10-16(25)11-21(24)32-13-27/h13-22,24,29H,4-12H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKGJCRYZHTYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC=O)OC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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